

Role of 1-(2-Furfurylthio)propanone in flavor and fragrance chemistry

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Compound of Interest

Compound Name: 1-(2-Furfurylthio)propanone

Cat. No.: B1330138

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Application Notes: 1-(2-Furfurylthio)propanone in Flavor Science

1. Introduction **1-(2-Furfurylthio)propanone** (CAS: 58066-86-7) is a sulfur-containing heterocyclic compound recognized for its significant contribution to the aroma of roasted and savory foods.[1] Also known by synonyms such as (Furfurylthio)acetone and FEMA number 4676, it is a key flavoring agent used by the food industry to impart desirable roasted coffee and meaty notes.[1][2][3][4] Its presence is characteristic of foods that have undergone thermal processing, where it is formed primarily through the Maillard reaction.[5][6] This document provides a summary of its chemical properties, sensory profile, and applications, along with detailed protocols for its synthesis and analysis.

2. Physicochemical Properties **1-(2-Furfurylthio)propanone** is a colorless to pale yellow liquid with a molecular formula of C₈H₁₀O₂S.[2][7] It is soluble in organic solvents like ethanol but is generally considered insoluble in water.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **1-(2-Furfurylthio)propanone**

Property	Value	Reference(s)
IUPAC Name	1-(furan-2-ylmethylsulfanyl)propan-2-one	[2]
CAS Number	58066-86-7	[1] [2]
Molecular Formula	C8H10O2S	[1] [2]
Molecular Weight	170.23 g/mol	[1] [2]
Appearance	Colorless to pale yellow clear liquid	[2] [7]
Density	1.146 - 1.154 g/cm ³ @ 25°C	[2] [7]
Boiling Point	281.0 - 282.0 °C @ 760 mmHg	[3] [7]
Refractive Index	1.525 - 1.531 @ 20°C	[2] [7]

| Solubility | Soluble in alcohol; Insoluble in water |[\[2\]](#)[\[7\]](#) |

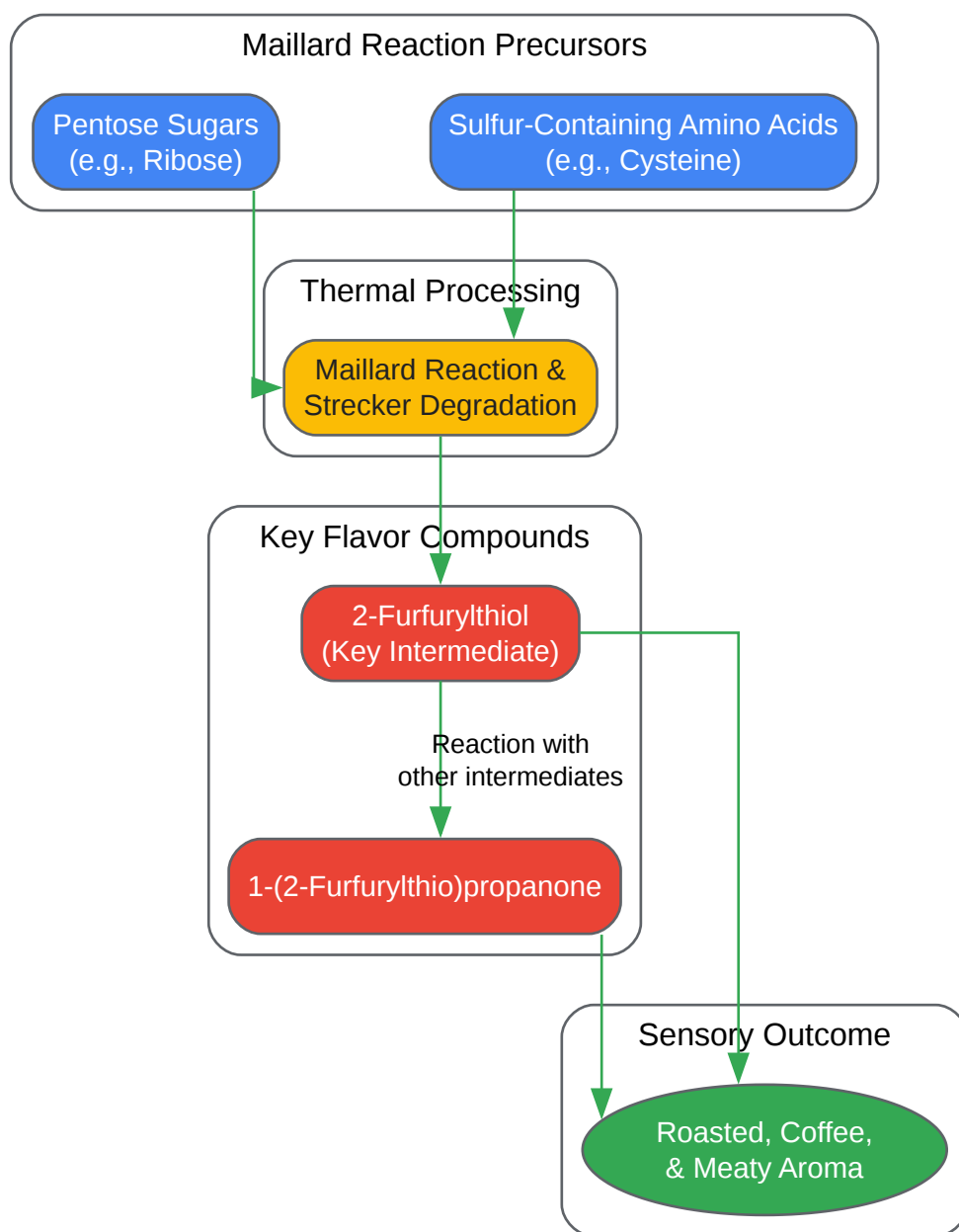
3. Flavor Profile and Applications This compound is highly valued for its complex and potent aroma profile. It is a key contributor to the characteristic scent of roasted coffee and also provides savory, meaty, and nutty notes.[\[1\]](#)[\[8\]](#) The Flavor and Extract Manufacturers Association (FEMA) classifies it as a savory flavoring agent, and it holds GRAS (Generally Recognized as Safe) status (FEMA No. 4676).[\[2\]](#)[\[4\]](#) Its primary application is as a flavoring agent or adjuvant in a wide range of food products to create or enhance roasted, savory, and coffee-like characteristics.[\[2\]](#)

Table 2: Sensory Profile of **1-(2-Furfurylthio)propanone**

Characteristic	Description	Reference(s)
Odor Profile	Roasted, Meaty, Coffee, Sulfurous, Nutty	[1]
Flavor Type	Burnt, Coffee, Sulfurous	[3][7]
Taste Description	At 10.00 ppm in sugar syrup: Burnt coffee, mercaptan	[3][7]

| FEMA Flavor Profile | Savory |[2][4] |

4. Natural Occurrence and Formation Pathway **1-(2-Furfurylthio)propanone** is not typically found in raw ingredients but is generated during cooking. Its formation is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[5] The pathway involves the formation of a critical precursor, 2-furfurylthiol (also known as furfuryl mercaptan), which is a potent coffee-like aroma compound formed from the reaction of pentose sugars with sulfur-containing amino acids like cysteine.[5][9][10] This intermediate can then react with other components to form a variety of flavor compounds, including **1-(2-furfurylthio)propanone**.



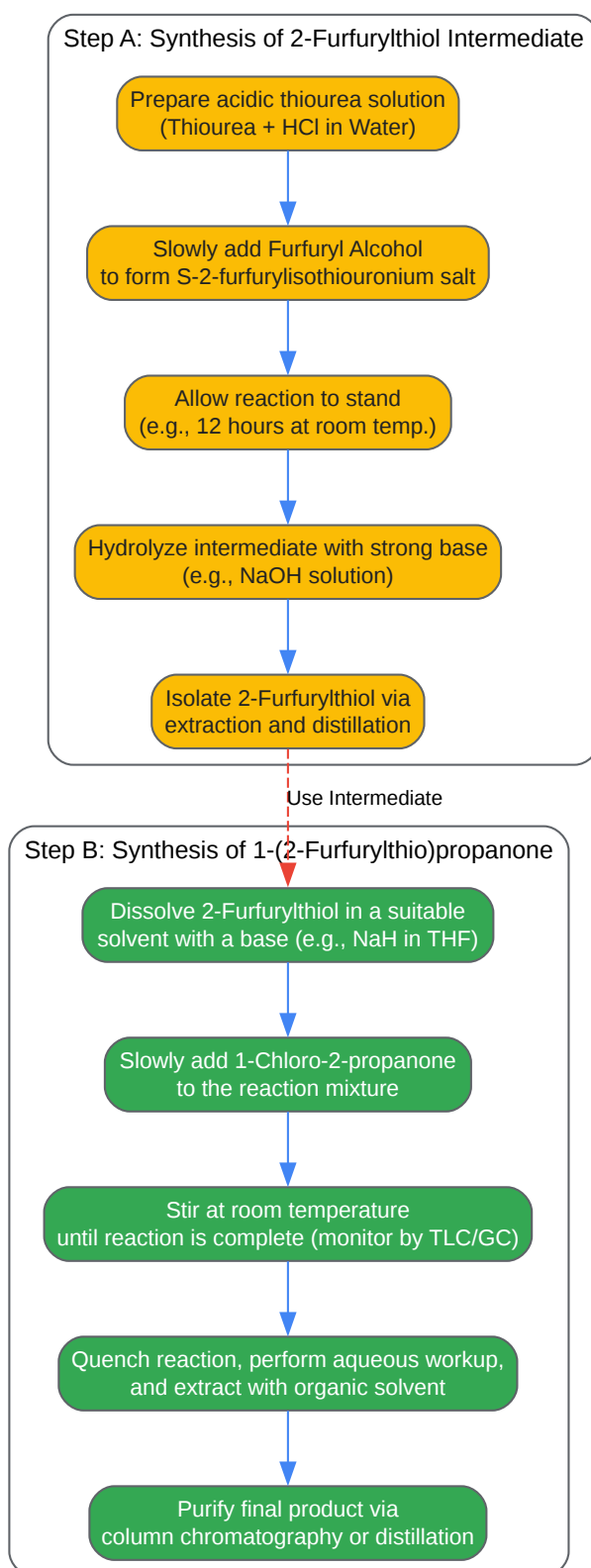
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Figure 1. Logical diagram of the Maillard reaction pathway leading to the formation of **1-(2-Furfurylthio)propanone**.

Experimental Protocols

Protocol 1: Synthesis of **1-(2-Furfurylthio)propanone**

This protocol outlines a representative two-step synthesis. The first part details the synthesis of the crucial intermediate, 2-furfurylthiol, from furfuryl alcohol. The second part describes a general method for the subsequent S-alkylation to yield the target compound.



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Figure 2. Experimental workflow for the two-step synthesis of **1-(2-Furfurylthio)propanone**.

Methodology:

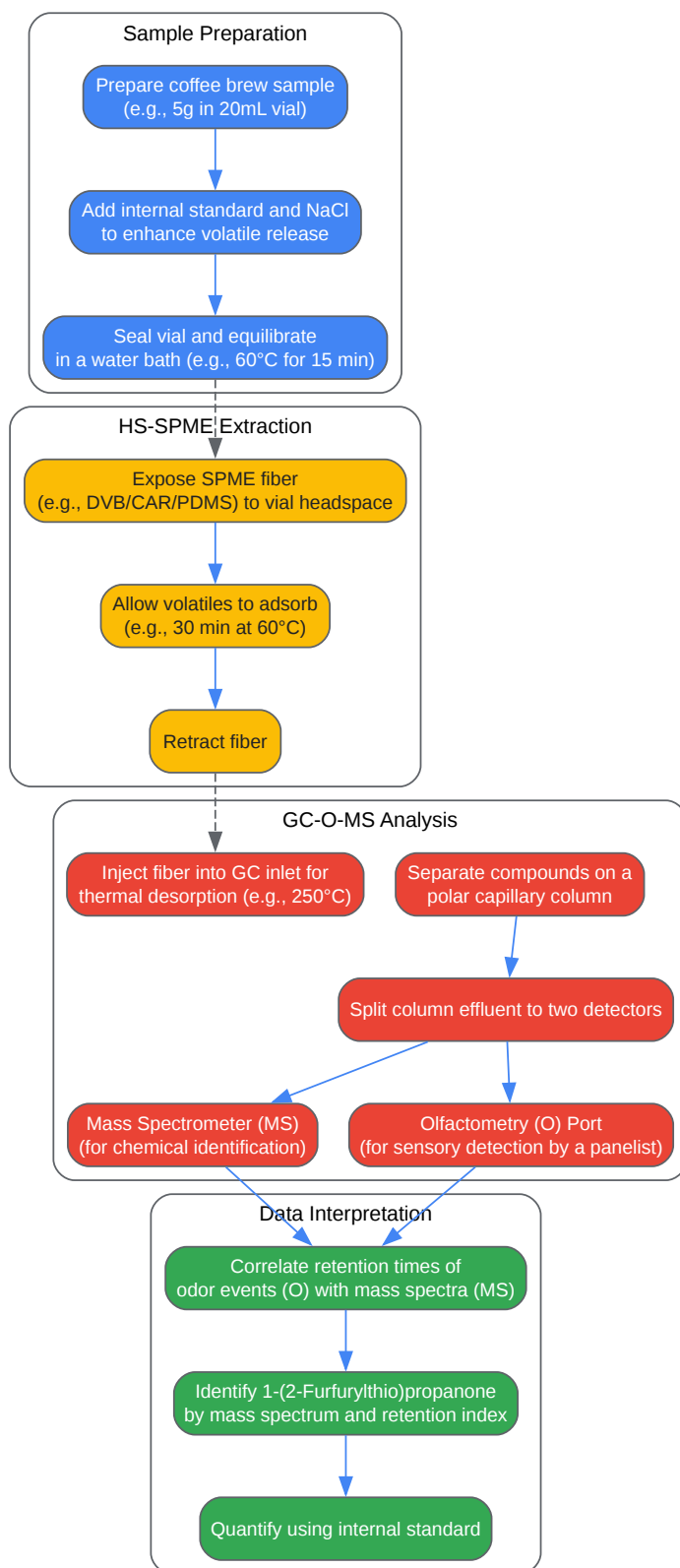
- **Part A: Synthesis of 2-Furfurylthiol (Intermediate)** This protocol is adapted from established methods for synthesizing thiols from alcohols via isothiuronium salts.[\[11\]](#)
 - **Reagent Preparation:** In a three-necked flask equipped with a stirrer and dropping funnel, prepare a solution of thiourea and concentrated hydrochloric acid in water. Cool the solution in an ice bath.
 - **Addition of Furfuryl Alcohol:** Slowly add furfuryl alcohol to the stirred, cooled solution. The reaction is exothermic and the temperature should be maintained. This step forms the S-2-furfurylisoniuronium salt intermediate.[\[11\]](#)
 - **Reaction:** After addition is complete, remove the ice bath and allow the mixture to stand at room temperature for approximately 12 hours.[\[11\]](#)
 - **Hydrolysis:** Add a solution of sodium hydroxide to the reaction mixture to hydrolyze the isothiuronium salt. This step liberates the free thiol, 2-furfurylthiol.
 - **Isolation:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 2-furfurylthiol can be purified by vacuum distillation.
- **Part B: Synthesis of 1-(2-Furfurylthio)propanone (Final Product)** This protocol describes a general Williamson-type synthesis for thioethers.
 - **Thiolate Formation:** In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the purified 2-furfurylthiol from Part A in an anhydrous solvent such as tetrahydrofuran (THF). Add a strong base (e.g., sodium hydride) portion-wise to deprotonate the thiol and form the sodium thiolate salt.
 - **Alkylation:** Slowly add an equimolar amount of 1-chloro-2-propanone to the stirred thiolate solution.
 - **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or

Gas Chromatography (GC), until the starting material is consumed.

- Workup: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure **1-(2-furfurylthio)propanone**.

Protocol 2: Analysis in a Food Matrix (e.g., Coffee)

This protocol describes the analysis of volatile and semi-volatile flavor compounds, including **1-(2-furfurylthio)propanone**, from a coffee brew sample using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS). GC-O is a critical technique that allows for the sensory evaluation of individual compounds as they elute from the GC column.[\[9\]](#)



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Figure 3. Workflow for the analysis of **1-(2-Furfurylthio)propanone** in coffee using HS-SPME-GC-O-MS.

Methodology:

- **Sample Preparation:** Place a precise amount of coffee brew (e.g., 5.0 g) into a 20 mL headspace vial. Add a known amount of an appropriate internal standard and saturated sodium chloride solution (to increase the ionic strength and promote volatilization). Immediately seal the vial with a PTFE/silicone septum.
- **Equilibration:** Place the vial in a temperature-controlled water bath or autosampler agitator and allow the sample to equilibrate (e.g., at 60°C for 15 minutes).
- **HS-SPME Extraction:** Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the equilibration temperature. The choice of fiber coating is crucial for effectively trapping sulfur-containing compounds.[9]
- **GC-O-MS Analysis:**
 - **Desorption:** Retract the fiber and immediately introduce it into the heated injection port (e.g., 250°C) of the GC, where the adsorbed analytes are thermally desorbed onto the analytical column.
 - **Chromatography:** Use a polar capillary column (e.g., DB-WAX) suitable for separating flavor compounds. Program the oven temperature from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 240°C) at a controlled rate.
 - **Detection:** At the end of the column, the effluent is split between the Mass Spectrometer (MS) detector and a heated olfactometry port. A human assessor at the olfactometry port records the time, intensity, and description of any detected odors.
- **Data Analysis:** Correlate the odor events recorded from the olfactometry port with the peaks detected by the MS. Identify **1-(2-furfurylthio)propanone** based on its mass spectrum and its retention index compared to authentic standards. Quantify the compound using the response ratio of the analyte to the internal standard.

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